![molecular formula C19H12ClFN2O2 B2677899 2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-81-3](/img/structure/B2677899.png)

2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

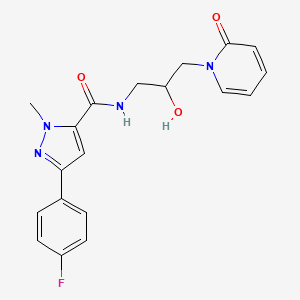

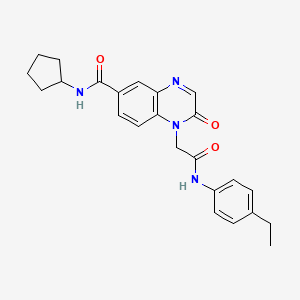

The compound “2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular formula of this compound is C19H12ClFN2O2 . It has a molecular weight of 354.7621832 . The structure includes a quinoline moiety, which is a bicyclic compound containing a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, quinoline derivatives are known to exhibit a variety of chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Scientific Research Applications

Photophysical Properties and Fluorescence

- Naphthalimide-phosphazene compounds , which share a structural resemblance to the queried compound, exhibit significant solid-state fluorescence . This fluorescence is attributed to excimer emission due to π-π stacking interactions, indicating potential applications in optoelectronic devices and fluorescent materials (Ün et al., 2017).

- The fluorescence quenching and enhancement observed in nitrogen-containing fluorophores upon interaction with polyhydroxy compounds suggest utility in chemical sensing and environmental monitoring , owing to their sensitivity to solvent interactions (Tamuly et al., 2006).

Antibacterial Activity

- Although not directly related to the queried chemical structure, research on benzo[de]isoquinoline-1,3-diones and their derivatives demonstrates the exploration of such compounds for antibacterial properties . This suggests a potential area of application in developing new antibacterial agents (GARCIA-GANCEDO et al., 1979).

Energy Transfer Mechanisms

- Studies on poly(9,9′-di-n-octylfluorenyl-2.7-diyl) (PFO)/Fluorol 7GA hybrid thin films indicate the potential of such compounds in organic light-emitting devices (OLEDs) through Forster-type energy transfer mechanisms. This could pave the way for more efficient light-emitting materials in display technologies (Al‐Asbahi et al., 2013).

Molecular Structure and Synthesis

- The synthesis and characterization of dihydroquinazoline derivatives and their spectroscopic analysis provide insights into the molecular structure and reactivity of such compounds. This knowledge is crucial for the design of new materials with tailored properties for use in pharmaceuticals , materials science , and chemical sensing (El-Azab et al., 2017).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the biological system in which they are acting. Many quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

properties

IUPAC Name |

2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2O2/c20-17-12(9-11-5-6-13(21)10-16(11)22-17)7-8-23-18(24)14-3-1-2-4-15(14)19(23)25/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCWHZJZMYJOEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(N=C4C=C(C=CC4=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)